2-Methyldiacetylbenzidine
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Overview
Description
4’-(4-Acetylamino-3-methylphenyl)acetanilide is an organic compound with the molecular formula C17H18N2O2 It is a derivative of acetanilide, featuring an acetylamino group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Acetylamino-3-methylphenyl)acetanilide typically involves the acetylation of aniline derivatives. One common method is the reaction of 4-amino-3-methylacetanilide with acetic anhydride under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NHCOCH}_3)(\text{CH}_3) + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NHCOCH}_3)(\text{CH}_3) + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In industrial settings, the production of 4’-(4-Acetylamino-3-methylphenyl)acetanilide can be scaled up using similar acetylation reactions. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-(4-Acetylamino-3-methylphenyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4’-(4-Acetylamino-3-methylphenyl)acetanilide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and antipyretic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(4-Acetylamino-3-methylphenyl)acetanilide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler derivative without the acetylamino and methyl groups.
Paracetamol (Acetaminophen): Contains a hydroxyl group instead of the acetylamino group.
Sulfanilamide: Contains a sulfonamide group instead of the acetylamino group.
Uniqueness
4’-(4-Acetylamino-3-methylphenyl)acetanilide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
63991-70-8 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[4-(4-acetamido-3-methylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-10-15(6-9-17(11)19-13(3)21)14-4-7-16(8-5-14)18-12(2)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
JIHXYUQHOMKXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
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